molecular formula C11H26ClNO2 B2381402 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride CAS No. 1216571-66-2

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride

Cat. No. B2381402
CAS RN: 1216571-66-2
M. Wt: 239.78
InChI Key: JFJVQFNVVHMWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as TBAP-HCl and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationships

  • Synthesis and Cardioselectivity: The synthesis of compounds including 1-(aryloxy)-3-[[[amido]alkyl]amino]propan-2-ols, related to 1-(Tert-butoxy)-3-(tert-butylamino)propan-2-ol hydrochloride, demonstrates significant potency in biological systems. Notably, some compounds in this series showed cardioselectivity when tested in anesthetized cats, highlighting their potential in therapeutic applications (Large & Smith, 1982).

Organic Chemistry and Reagent Development

  • Chemoselective Tert-Butyloxycarbonylation: The compound has been utilized in the development of novel and chemoselective tert-butoxycarbonylation reagents. These reagents are efficient in modifying amines and phenols, offering high yields under mild conditions. This suggests its utility in organic synthesis and chemical modifications (Ouchi et al., 2002).

Spectroscopic Analysis and Physical Chemistry

  • Spectroscopic Characterization: Molecular spectroscopy techniques such as MS, NMR, IR, and Raman have been applied to characterize similar tert-butoxy compounds. These studies provide insights into the structural and physical properties of these compounds, which are crucial for their application in various scientific fields (Jamróz et al., 2007).

Pharmacological Research and Biological Interactions

  • β-Adrenergic Blocking Activity: Research into similar compounds has involved their pharmacological evaluation for β-adrenergic blocking activity. This has implications for their potential use in therapeutic contexts, particularly in cardiovascular diseases (Jindal et al., 2003).

Molecular Docking and Drug Design

  • Molecular Docking Studies: The compound and its derivatives have been subjects of molecular docking studies, which are crucial in drug design and development. Such studies help in understanding the interaction of these molecules with biological targets, enhancing their potential as therapeutic agents (Sevvanthi et al., 2018).

properties

IUPAC Name

1-(tert-butylamino)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO2.ClH/c1-10(2,3)12-7-9(13)8-14-11(4,5)6;/h9,12-13H,7-8H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJVQFNVVHMWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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